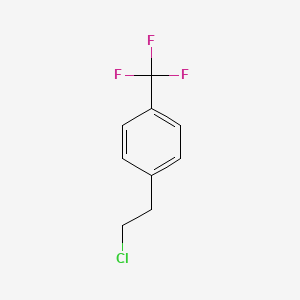

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

CAS-Nummer |

85289-89-0 |

|---|---|

Molekularformel |

C9H8ClF3 |

Molekulargewicht |

208.61 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8ClF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 |

InChI-Schlüssel |

FXUSYUITULUXLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCCl)C(F)(F)F |

Herkunft des Produkts |

United States |

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene (CAS 85289-89-0) is a highly versatile, bifunctional halogenated aromatic building block. Characterized by a strongly electron-withdrawing para-trifluoromethyl (-CF3) group and a reactive primary alkyl chloride tail, this compound is a privileged intermediate in the synthesis of 1[1]. The incorporation of the 4-(trifluoromethyl)phenethyl moiety is a proven strategy in 2 to enhance a drug candidate's lipophilicity, metabolic stability, and target binding affinity[2]. This technical guide provides a comprehensive breakdown of its physical properties, structural dynamics, and validated experimental protocols for nucleophilic substitution.

Physicochemical Profiling

The physical properties of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene dictate its handling, storage, and reactivity. The -CF3 group significantly increases the molecule's lipophilicity (LogP) compared to unfluorinated analogs, while the dense halogenation results in a specific gravity greater than water.

| Property | Value | Scientific Rationale / Remarks |

| Chemical Name | 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene | IUPAC Standard nomenclature. |

| CAS Registry Number | 85289-89-0 | Unique numerical identifier[1]. |

| Molecular Formula | C9H8ClF3 | - |

| Molecular Weight | 208.61 g/mol | - |

| Physical State | Colorless to pale yellow liquid | Typical for low-molecular-weight halogenated aromatics. |

| Boiling Point | ~210-220 °C (Predicted) | Elevated BP due to strong dipole-dipole interactions from the C-F and C-Cl bonds. |

| Density | ~1.25 g/cm³ (Predicted) | High density driven by the mass of the fluorine and chlorine atoms. |

| LogP (Octanol/Water) | 3.6 - 3.8 (Predicted) | Highly lipophilic, structurally comparable to its 3[3]. |

| SMILES | FC(C1=CC=C(CCCl)C=C1)(F)F | Structural identifier[1]. |

Structural Dynamics & Reactivity Profile

The reactivity of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is primarily governed by the ethyl chloride side chain. Unlike benzylic chlorides, which readily undergo both SN1 and SN2 reactions due to resonance stabilization of the carbocation, the phenethyl chloride system is insulated by an additional methylene carbon. This structural feature strictly favors SN2 (Bimolecular Nucleophilic Substitution) pathways.

The strong electron-withdrawing nature of the para-CF3 group exerts a negative inductive effect (-I), which subtly decreases the electron density at the reactive carbon. However, because the chloride is a primary halide, steric hindrance is minimal, allowing for efficient attack by nucleophiles such as amines, thiolates, and alkoxides. To overcome the moderate leaving group ability of the chloride ion, a 4 is often employed in situ[4].

Fig 1: SN2 nucleophilic amination pathway via in situ Finkelstein halogen exchange.

Experimental Methodology: Nucleophilic Amination

The following protocol details the synthesis of a tertiary amine via the SN2 reaction of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene with a secondary amine. This methodology is designed as a self-validating system , ensuring high yield and purity through mechanistic control.

Reagents:

-

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene (1.0 eq)

-

Secondary Amine (e.g., Piperidine) (1.2 eq)

-

Potassium Carbonate (K2CO3, anhydrous) (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq)

-

Anhydrous Acetonitrile (MeCN) (Solvent, 0.2 M)

Step-by-Step Workflow & Causality:

-

System Initialization: Charge a flame-dried round-bottom flask with 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene, K2CO3, and KI in anhydrous MeCN.

-

Causality: K2CO3 acts as a heterogeneous base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. KI serves as a crucial catalyst; it converts the alkyl chloride to a highly reactive alkyl iodide in situ (Finkelstein reaction), significantly lowering the activation energy for the SN2 attack.

-

-

Nucleophile Addition: Add the secondary amine dropwise at room temperature under a nitrogen atmosphere.

-

Causality: Dropwise addition controls the local concentration of the nucleophile, minimizing exothermic spikes and suppressing unwanted dialkylation or elimination (E2) side reactions. Nitrogen prevents oxidative degradation.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 82°C (reflux) for 12-16 hours.

-

Causality: Primary phenethyl chlorides are relatively inert at ambient temperatures. Refluxing in MeCN provides the necessary thermal energy to drive the bimolecular collision and transition state formation.

-

-

In-Process Validation: Draw a 0.1 mL aliquot, dilute with ethyl acetate, filter, and analyze via GC-MS or TLC.

-

Self-Validation: The reaction is deemed complete when the starting material peak (m/z 208) is fully consumed. The transient appearance of the iodide intermediate (m/z 300) before final product formation confirms the catalytic cycle is active.

-

-

Workup & Isolation: Cool to room temperature, filter off the inorganic salts (KCl, KI, K2CO3), and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH, followed by brine.

-

Causality: The basic wash ensures the final amine product remains completely deprotonated and partitions into the organic layer, while any water-soluble impurities are removed.

-

-

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization (NMR & GC-MS)

Accurate structural verification is paramount. The following spectral signatures are expected for 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene:

-

1H NMR (CDCl3, 400 MHz):

-

δ 7.55 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the CF3 group. Causality: The strong electron-withdrawing effect of the CF3 group deshields these protons, shifting them significantly downfield.

-

δ 7.35 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the CF3 group.

-

δ 3.75 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the chlorine (-CH2-Cl). Causality: Deshielded by the electronegative halogen. Self-Validation: During the amination reaction, the disappearance of this triplet and the emergence of a new upfield signal (e.g., δ 2.50-2.80 ppm for -CH2-N) confirms successful substitution.

-

δ 3.15 (t, J = 7.2 Hz, 2H): Benzylic methylene protons (Ar-CH2-).

-

-

19F NMR (CDCl3, 376 MHz):

-

δ -62.5 (s, 3F): Characteristic sharp singlet for the aryl trifluoromethyl group.

-

-

GC-MS (Electron Ionization, 70 eV):

-

m/z 208 [M]+: Molecular ion for the 35Cl isotope.

-

m/z 210 [M+2]+: Isotopic peak for 37Cl, appearing at approximately one-third the intensity of the molecular ion, confirming the presence of one chlorine atom.

-

m/z 159[M - CH2Cl]+: Base peak. Causality: Alpha-cleavage results in the loss of the chloromethyl radical, yielding a highly stable 4-(trifluoromethyl)benzyl cation.

-

References

-

ChemScene. "85289-89-0 | 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene". ChemScene Product Catalog. 1

-

PubChem. "1-(2-Chloroethyl)-2-(trifluoromethyl)benzene (CID 594362)". National Center for Biotechnology Information. 3

-

Google Patents. "US8937094B2 - Triazole compounds that modulate HSP90 activity". United States Patent and Trademark Office. 2

-

National Institutes of Health (PMC). "Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction". PubMed Central. 4

Sources

- 1. chemscene.com [chemscene.com]

- 2. US8937094B2 - Triazole compounds that modulate HSP90 activity - Google Patents [patents.google.com]

- 3. 1-(2-Chloroethyl)-2-(trifluoromethyl)benzene | C9H8ClF3 | CID 594362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene in Advanced Organic Synthesis and Drug Design

Introduction: Strategic Pharmacophore Assembly

In modern drug discovery, the precise modulation of a molecule's physicochemical properties is the dividing line between a failed compound and a clinical candidate. As a Senior Application Scientist, I frequently utilize 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene (CAS 85289-89-0) as a critical building block to overcome pharmacokinetic bottlenecks.

This bifunctional reagent serves as a highly efficient electrophile, enabling the direct installation of a 4-(trifluoromethyl)phenethyl moiety onto nucleophilic scaffolds (typically secondary or primary amines). The resulting structural modification drastically enhances the target molecule's lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability, making it a cornerstone reagent in the synthesis of Central Nervous System (CNS) therapeutics [1][3].

Physicochemical Profiling & Structural Dynamics

The utility of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene stems from its unique structural dichotomy: a reactive ethyl chloride tail designed for controlled nucleophilic substitution, and a highly stable, electron-withdrawing trifluoromethyl (-CF₃) headgroup.

The -CF₃ group is a privileged structure in medicinal chemistry. Its high electronegativity strengthens adjacent C-H bonds against cytochrome P450 (CYP450) mediated oxidation, effectively eliminating metabolic "soft spots." Furthermore, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule without adding significant steric bulk, driving higher target binding affinity through hydrophobic interactions [2].

Quantitative Data Summary

The following table outlines the core physicochemical parameters of the compound, dictating its handling and reactivity profiles [1]:

| Property | Value | Scientific Implication |

| Chemical Name | 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene | Standard IUPAC nomenclature. |

| CAS Registry Number | 85289-89-0 | Unique identifier for sourcing and compliance. |

| Molecular Formula | C₉H₈ClF₃ | Indicates a high halogen content; requires specific disposal. |

| Molecular Weight | 208.61 g/mol | Low molecular weight allows for favorable atom economy. |

| SMILES String | FC(C1=CC=C(CCCl)C=C1)(F)F | Useful for in silico LogP and docking predictions. |

| Predicted LogP | ~3.48 | Highly lipophilic; requires non-polar or aprotic solvents. |

| Storage Conditions | Sealed, dry, 2-8°C | Prevents slow hydrolysis of the alkyl chloride bond. |

Mechanistic Role in Organic Synthesis

When appending the 4-(trifluoromethyl)phenethyl group to a drug scaffold, chemists must choose between the chloride, bromide, or iodide derivatives. While the bromide (CAS 130365-87-6) [2] is more reactive, the chloride (CAS 85289-89-0) is often preferred for large-scale synthesis due to its superior shelf stability and lower propensity for spontaneous elimination (dehydrohalogenation) side reactions.

To overcome the lower intrinsic reactivity of the alkyl chloride during N-alkylation, we employ an in situ Finkelstein reaction. By adding a catalytic amount of Potassium Iodide (KI), the chloride is transiently converted into a highly reactive alkyl iodide, which is rapidly consumed by the nucleophile.

Figure 1: Mechanistic pathway of SN2 N-alkylation utilizing in situ Finkelstein catalysis.

Application in CNS Drug Development

The 4-(trifluoromethyl)phenethyl group is frequently grafted onto piperidine or piperazine cores to synthesize neuroactive compounds. A prime example is its use in the synthesis of substituted dihydropyrazinediones, which act as modulators of the NMDA receptor for the treatment of schizophrenia and neuropathic pain [3].

The workflow below illustrates how this specific building block is integrated into the broader drug discovery pipeline to rescue compounds with poor pharmacokinetic profiles.

Figure 2: Drug development workflow integrating the 4-(trifluoromethyl)phenethyl moiety.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes an analytical checkpoint to confirm causality and progress, ensuring that failures are caught immediately rather than at the end of a multi-day synthesis.

Step 1: Reaction Setup & Causality

-

Action: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target secondary amine (1.0 eq) and 1-(2-chloroethyl)-4-(trifluoromethyl)benzene (1.2 eq) in anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is selected as a polar aprotic solvent. Its high dielectric constant stabilizes the polar transition state of the Sₙ2 reaction, while its lack of hydrogen-bonding capability ensures the nucleophilic amine remains unsolvated and highly reactive.

Step 2: Catalysis & Base Addition

-

Action: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Potassium Iodide (KI, 0.1 eq). Heat the mixture to 80°C.

-

Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile. KI is essential here; it drives the in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, drastically reducing the required reaction time and preventing thermal degradation of the starting materials.

Step 3: In-Process Monitoring (Self-Validation Checkpoint 1)

-

Action: After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

-

Validation: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the starting amine mass, coupled with the emergence of the [M+H]⁺ peak corresponding to the exact mass of the new N-alkylated product.

Step 4: Workup & Phase Separation

-

Action: Cool the reaction to room temperature, quench with distilled H₂O (5 volumes), and extract with Ethyl Acetate (EtOAc, 3 x 3 volumes). Wash the combined organic layers with a 5% aqueous LiCl solution.

-

Causality: The aqueous quench dissolves the inorganic salts (K₂CO₃, KCl, KI). The LiCl wash is a critical expert technique used specifically to strip residual DMF from the EtOAc layer, preventing solvent contamination during concentration.

Step 5: Final Validation (Self-Validation Checkpoint 2)

-

Action: Purify via flash column chromatography and analyze the isolated product using ¹H NMR and ¹⁹F NMR.

-

Validation: ¹⁹F NMR serves as the ultimate self-validating tool for this specific building block. A sharp, distinct singlet at approximately -62.5 ppm unambiguously confirms the successful incorporation of the trifluoromethyl group. Concurrently, the ¹H NMR must show the disappearance of the characteristic -CH₂Cl triplet (~3.7 ppm), confirming the displacement of the chloride leaving group.

References

- Title: Substituted dihydropyrazinediones as modulators of the NMDA receptor (WO2022015624A1)

Structural Elucidation of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene via High-Resolution 1H NMR Spectroscopy

Executive Summary

For researchers and drug development professionals, verifying the structural integrity of halogenated aromatic intermediates is a critical quality control gateway. 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is a highly functionalized building block whose structural validation relies on resolving the distinct electronic environments of its aliphatic and aromatic protons. This technical guide provides an in-depth, self-validating framework for predicting, acquiring, and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of this molecule, bridging theoretical quantum mechanical shielding effects with practical, bench-level spectroscopic workflows.

Mechanistic Insights: Electronic Effects on Chemical Shifts

The predictive power of 1H NMR spectroscopy stems from the principle that the chemical shift ( δ ) of a specific C-H system is intrinsically dependent on its localized electronic environment[1]. In 1-(2-chloroethyl)-4-(trifluoromethyl)benzene, two dominant functional groups dictate the spectral dispersion:

-

The Trifluoromethyl ( −CF3 ) Group: Fluorine is the most electronegative element on the Pauling scale. The −CF3 moiety acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and hyperconjugative effects. As the electronegativity of a substituent increases, it pulls electron density away from the aromatic ring, exposing the nuclei of the ortho protons and shifting their resonance downfield[2]. The magnitude of this deshielding effect is roughly proportional to the group's electronegativity[3].

-

The 2-Chloroethyl ( −CH2CH2Cl ) Group: A nucleus in the vicinity of an electronegative atom experiences reduced localized electron density and is therefore deshielded from the external magnetic field ( B0 )[4]. In the aliphatic chain, the α -protons ( −CH2Cl ) are directly adjacent to the highly electronegative chlorine atom, resulting in a significant downfield shift compared to the β -protons ( −CH2Ar ). Empirical data from similar 2-phenethyl chlorides demonstrates that −CH2Cl protons typically resonate near 3.63 ppm, while the benzylic −CH2Ar protons appear further upfield around 2.95 ppm[5]. The addition of the para- −CF3 group in our target molecule exerts a long-range deshielding effect, pushing these values slightly further downfield.

Quantitative 1H NMR Spectral Assignments

Based on the additive rules of shielding and deshielding, the quantitative data for the 400 MHz 1H NMR spectrum (in CDCl3 ) is summarized in the table below.

| Proton Environment | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| −CH2Cl | 3.72 | Triplet (t) | 2H | ~7.1 |

| −CH2−Ar | 3.12 | Triplet (t) | 2H | ~7.1 |

| Ar-H (ortho to alkyl) | 7.35 | Doublet (d) | 2H | ~8.0 |

| Ar-H (ortho to −CF3 ) | 7.58 | Doublet (d) | 2H | ~8.0 |

*Note: The para-disubstituted benzene ring lacks a C4 axis but possesses a C2 axis of symmetry. This renders the two protons ortho to the −CF3 chemically equivalent, and the two protons ortho to the alkyl chain chemically equivalent. They couple to form an AA'BB' spin system, which at high field strengths (≥400 MHz) resolves into two distinct pseudo-doublets.

Self-Validating Experimental Protocol for High-Resolution Acquisition

As a Senior Application Scientist, I emphasize that acquiring a high-fidelity spectrum requires a deterministic, self-validating workflow. The following protocol ensures that experimental artifacts do not compromise structural elucidation.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Causality: CDCl3 provides a deuterium lock signal to prevent B0 field drift during acquisition. TMS serves as the universal internal standard ( δ = 0.00 ppm) to calibrate the chemical shift scale.

-

Validation Checkpoint: Visually inspect the solution. It must be perfectly isotropic and clear. Any particulate matter will distort magnetic field homogeneity. If cloudy, filter the sample through a glass wool plug before insertion.

Step 2: Probe Tuning and Matching

-

Action: Adjust the probe's RF circuitry to the exact Larmor frequency of the 1H nucleus.

-

Causality: This maximizes the efficiency of the RF pulse transmission and signal detection, optimizing the Signal-to-Noise Ratio (SNR) for accurate integration.

-

Validation Checkpoint: The tuning curve (wobble curve) displayed on the acquisition interface must show a sharp minimum exactly at the center frequency axis.

Step 3: Locking and Shimming

-

Action: Engage the deuterium lock and execute gradient shimming (e.g., TopShim) to optimize the Z-axis shim coils.

-

Causality: Shimming corrects spatial inhomogeneities in the B0 field. Poor shimming leads to broadened peaks, which will obscure the critical ~7.1 Hz triplet couplings of the aliphatic chain and merge the AA'BB' aromatic signals.

-

Validation Checkpoint: Monitor the lock level. A successful shim is mathematically validated when the residual CHCl3 solvent peak (7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz.

Step 4: Pulse Sequence Execution

-

Action: Execute a standard 30-degree pulse sequence (zg30) with 16 scans ( ns ) and a 1-second relaxation delay ( d1 ).

-

Causality: A 30-degree pulse angle ensures rapid longitudinal relaxation ( T1 ) recovery between scans. This is mandatory for accurate quantitative integration, ensuring the 2H:2H:2H:2H ratio of the proton environments is perfectly preserved.

-

Validation Checkpoint: Post-Fourier transform, the baseline must be flat without rolling artifacts, and phase correction must yield perfectly absorptive Lorentzian peak shapes.

NMR Data Acquisition and Processing Pipeline

Fig 1: Step-by-step 1H NMR data acquisition and processing workflow for structural validation.

References

-

Chemical shift - Wikipedia -[Link]

-

Electronegativity and Chemical Shift - Nanalysis -[Link]

-

NMR Spectroscopy - MSU Chemistry -[Link]

-

12.3: Chemical Shifts and Shielding - Chemistry LibreTexts -[Link]

-

Trichloroisocyanuric Acid/DMF as Efficient Reagent for Chlorodehydration of Alcohols Under Convention - Ingenta Connect -[Link]

Sources

- 1. Electronegativity and Chemical Shift — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Chemical shift - Wikipedia [en.wikipedia.org]

- 5. Trichloroisocynuric Acid/DMF as Efficient Reagent for Chlorodehyd...: Ingenta Connect [ingentaconnect.com]

Mass Spectrometry of Trifluoromethylated Benzenes: A Technical Guide for Drug Discovery and Development

Introduction: The Trifluoromethyl Group in Modern Drug Design

The introduction of the trifluoromethyl (–CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry. This is due to the unique properties the –CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Consequently, researchers, scientists, and drug development professionals frequently encounter trifluoromethylated benzenes in their analytical workflows. A thorough understanding of their behavior under mass spectrometric analysis is paramount for unambiguous identification, structural elucidation, and accurate quantification.

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of trifluoromethylated benzenes. It moves beyond a simple recitation of methods to explain the underlying principles that govern their ionization and fragmentation, enabling the reader to make informed decisions in method development and data interpretation.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of trifluoromethylated benzenes and is dictated by the analyte's volatility, thermal stability, and the desired level of structural information.

Electron Ionization (EI): The Gold Standard for Volatile Analytes

Electron Ionization (EI) is a hard ionization technique that provides rich structural information through extensive fragmentation. It is the most common ionization method for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile and semi-volatile trifluoromethylated benzenes.[1]

-

Mechanism: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M•+). The excess energy imparted to the molecular ion leads to characteristic fragmentation patterns.

-

Advantages:

-

Reproducible Fragmentation: EI spectra are highly reproducible, allowing for the creation of and comparison to extensive mass spectral libraries like the NIST database.

-

Detailed Structural Information: The rich fragmentation provides a detailed fingerprint of the molecule, aiding in structural elucidation.

-

-

Limitations:

-

Molecular Ion Abundance: For some trifluoromethylated benzenes, the molecular ion may be of low abundance or absent altogether due to extensive fragmentation.

-

Thermal Lability: Not suitable for thermally labile compounds that may degrade in the hot GC inlet or ion source.

-

Chemical Ionization (CI): A Softer Approach for Molecular Weight Determination

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often preserves the molecular ion.

-

Mechanism: In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these reagent gas ions then react with the analyte molecules through proton transfer or adduction, resulting in the formation of protonated molecules ([M+H]+) or adduct ions.

-

Advantages:

-

Clear Molecular Weight Information: The prominent [M+H]+ ion provides unambiguous molecular weight information.

-

Reduced Fragmentation: Less fragmentation simplifies the mass spectrum, which can be advantageous for complex mixtures.

-

-

Limitations:

-

Less Structural Information: The lack of extensive fragmentation provides less structural information compared to EI.

-

Reagent Gas Dependence: The resulting spectrum is dependent on the choice of reagent gas.

-

Electrospray Ionization (ESI): The Workhorse for Non-Volatile and Polar Analytes

Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for the analysis of polar, non-volatile, and thermally labile trifluoromethylated benzenes, particularly those encountered in pharmaceutical formulations and biological matrices. It is the most common ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mechanism: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface.

-

Advantages:

-

Broad Applicability: Suitable for a wide range of trifluoromethylated compounds, including large drug molecules and their metabolites.

-

Soft Ionization: Produces intact molecular ions (typically [M+H]+ or [M-H]-), providing clear molecular weight information.

-

High Sensitivity: ESI can be a very sensitive ionization technique.

-

-

Limitations:

-

Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantitation.

-

Limited Structural Information from MS1: Like CI, ESI provides minimal fragmentation in a standard full-scan (MS1) analysis. Tandem mass spectrometry (MS/MS) is required to induce fragmentation and obtain structural information.

-

Fragmentation Pathways of Trifluoromethylated Benzenes under Electron Ionization

The fragmentation of trifluoromethylated benzenes under EI is governed by the stability of the resulting ions and neutral losses. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation pathways.

A primary fragmentation pathway for many trifluoromethylated benzenes involves the loss of the trifluoromethyl radical (•CF3) to form a stable phenyl cation. For example, in the mass spectrum of (trifluoromethyl)benzene, a prominent peak is observed at m/z 77, corresponding to the C6H5+ ion, resulting from the loss of a •CF3 radical from the molecular ion (m/z 146).[2]

Another characteristic fragmentation is the loss of a fluorine atom, leading to the formation of a difluorobenzyl-type cation. Subsequent losses of HF or other small neutral molecules can also occur.

For substituted trifluoromethylated benzenes, the nature and position of the substituent will direct the fragmentation. For instance, in 1-(bromomethyl)-2-(trifluoromethyl)benzene, the most prominent fragmentation is the cleavage of the weak C-Br bond, leading to the formation of the stable 2-(trifluoromethyl)benzyl cation at m/z 159.[1]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of trifluoromethylated benzenes using GC-MS and LC-MS/MS. These protocols should be considered as a starting point and may require optimization for specific analytes and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Trifluoromethylated Benzenes

GC-MS is the method of choice for volatile and thermally stable trifluoromethylated benzenes.

1. Sample Preparation:

-

Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards and quality control (QC) samples at appropriate concentrations.

-

For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog of the analyte) to all standards, QCs, and unknown samples.

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/splitless inlet at 250°C |

| Injection Volume | 1 µL |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 50°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Acquisition Mode | Full Scan (m/z 40-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |

3. Data Analysis:

-

Qualitative Analysis: Identify the analyte by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum (e.g., NIST).

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in unknown samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trifluoromethylated Pharmaceuticals

LC-MS/MS is the preferred method for the analysis of less volatile, polar, and thermally labile trifluoromethylated compounds, such as pharmaceuticals and their metabolites in biological matrices.

1. Sample Preparation (for Plasma Samples):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

3. Data Analysis:

-

Optimize MRM transitions for the analyte and internal standard by infusing standard solutions into the mass spectrometer.

-

Develop a calibration curve and perform quantitative analysis as described for GC-MS.

-

Assess for and mitigate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

Quantitative Analysis: Ensuring Accuracy and Precision

Accurate and precise quantification of trifluoromethylated benzenes is critical in drug development for pharmacokinetic studies, dose-response assessments, and quality control.

-

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response.

-

Calibration: A multi-point calibration curve should be prepared in the same matrix as the unknown samples to account for matrix effects. The curve should cover the expected concentration range of the samples.

-

Matrix Effects in LC-MS: As previously mentioned, matrix effects can significantly impact the accuracy of LC-MS quantification. It is essential to evaluate matrix effects during method development and validation. Strategies to mitigate matrix effects include:

-

Improved Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) to remove interfering matrix components.

-

Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.

-

Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is identical to the study samples.

-

Conclusion

The mass spectrometric analysis of trifluoromethylated benzenes is a powerful tool for researchers in the pharmaceutical and chemical industries. A thorough understanding of the principles of ionization, fragmentation, and chromatography is essential for developing robust and reliable analytical methods. By carefully selecting the appropriate ionization technique and analytical platform, and by implementing sound quantitative practices, scientists can confidently identify and quantify these important compounds, thereby accelerating the drug discovery and development process.

References

-

PubChem. (n.d.). Benzene, (trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 760–767.

-

MDPI. (2024). A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko”. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

LCGC International. (2020). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1986). Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry. Retrieved from [Link]

-

MDPI. (2024). A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko”. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways. Retrieved from [Link]

-

Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. The Macmillan Group. Retrieved from [Link]

-

Semantic Scholar. (2024). GC-MS, GC-IMS, and E-Nose Analysis of Volatile Aroma Compounds in Wet-Marinated Fermented Golden Pomfret Prepared Using Different Cooking Methods. Retrieved from [Link]

-

MDPI. (2022). In Situ Time-of-Flight Mass Spectrometry of Ionic Fragments Induced by Focused Electron Beam Irradiation: Investigation of Electron Driven Surface Chemistry inside an SEM under High Vacuum. Retrieved from [Link]

-

ACP. (2023). An intercomparison study of four different techniques for measuring the chemical composition of nanoparticles. Retrieved from [Link]

-

Longdom. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2024). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

Sources

Starting materials for 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene synthesis

Synthesis and Starting Materials for 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Executive Summary

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene (CAS: 85289-89-0) is a critical electrophilic building block in medicinal chemistry, frequently utilized to append the 4-(trifluoromethyl)phenethyl moiety onto complex pharmacophores. The robust electron-withdrawing nature and lipophilicity of the trifluoromethyl group dramatically alter the pharmacokinetic and pharmacodynamic profiles of the resulting active pharmaceutical ingredients (APIs). This technical guide details the optimal starting materials, retrosynthetic logic, and field-proven protocols for synthesizing this compound, emphasizing mechanistic causality and in-process validation.

Retrosynthetic Analysis and Route Selection

The target alkyl chloride,1[1], is universally accessed via the chlorination of its corresponding primary alcohol, . The strategic divergence in the synthesis lies in how this intermediate alcohol is generated:

-

Route A: Reduction of2[2]. This is the preferred laboratory-scale route due to the commercial availability of the acid and the high chemoselectivity of borane-mediated reductions.

-

Route B: Grignard Homologation of . This route is highly scalable and cost-effective for industrial production, utilizing a two-carbon homologation via ethylene oxide.

Retrosynthetic pathways for 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene.

Quantitative Data: Starting Material Comparison

Selecting the appropriate starting material dictates the operational complexity, yield, and safety requirements of the synthesis.

| Compound Name | CAS Number | Molecular Weight | Role in Synthesis | Physical State | Key Handling Considerations |

| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | 204.15 g/mol | SM (Route A) | Solid | Stable; requires strong, chemoselective reducing agents. |

| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | 225.01 g/mol | SM (Route B) | Liquid | Flammable; requires cryogenic handling for ethylene oxide. |

| 2-(4-(Trifluoromethyl)phenyl)ethanol | 2968-93-6 | 190.16 g/mol | Intermediate | Liquid | Stable; easily purified via vacuum distillation. |

| 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene | 85289-89-0 | 208.61 g/mol | Target Product | Liquid | Alkylating agent; handle with appropriate PPE. |

Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)ethanol

Method A: Borane Reduction (Preferred for R&D)

Causality: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses a risk of partial defluorination of the CF₃ group under prolonged heating and complicates workup due to aluminum emulsion formation. Borane-THF (BH₃·THF) is highly chemoselective for carboxylic acids, reducing them rapidly at 0 °C to room temperature without affecting the CF₃ moiety.

Protocol (Self-Validating System):

-

Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, nitrogen inlet, and pressure-equalizing dropping funnel.

-

Charge: Add 4-(trifluoromethyl)phenylacetic acid (10.0 g, 49.0 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add BH₃·THF (1.0 M in THF, 73.5 mL, 1.5 eq) dropwise over 30 minutes.

-

Validation: The reaction progress is physically indicated by the steady evolution of hydrogen gas.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the highly polar acid spot (low R_f) must completely disappear, replaced by the less polar alcohol spot (higher R_f).

-

-

Quench: Cool to 0 °C and carefully add methanol (20 mL) dropwise to quench excess borane until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate alcohol as a clear liquid (>95% yield).

Step 2: Chlorination to 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene

Causality: Converting the primary alcohol to an alkyl chloride using Thionyl Chloride (SOCl₂) alone can be sluggish and occasionally leads to ether byproducts. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent—(chloromethylene)dimethylammonium chloride. This highly electrophilic species reacts instantly with the alcohol to form an alkoxymethyleneammonium intermediate, which undergoes clean S_N2 displacement by the chloride ion. This mechanism prevents carbocation formation, ensuring no skeletal rearrangements occur.

Protocol (Self-Validating System):

-

Preparation: In a 250 mL round-bottom flask under nitrogen, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol (8.0 g, 42.0 mmol) in anhydrous Dichloromethane (DCM, 80 mL).

-

Catalyst: Add DMF (0.3 mL, catalytic). Cool the mixture to 0 °C.

-

Addition: Add Thionyl Chloride (SOCl₂, 4.6 mL, 63.0 mmol, 1.5 eq) dropwise via a syringe.

-

Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 3 hours.

-

Validation: The reaction generates SO₂ and HCl gases; route the effluent through a base scrubber. Monitor completion by GC-MS. The product will show a characteristic 3:1 isotopic ratio for the molecular ion peaks (M and M+2) at m/z 208 and 210, confirming successful chlorine incorporation.

-

-

Quench & Workup: Cool to room temperature and pour the mixture onto crushed ice (100 g). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is pH > 7, followed by brine. Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or short-path silica gel chromatography to afford the target 1-(2-chloroethyl)-4-(trifluoromethyl)benzene.

Conclusion

The synthesis of 1-(2-chloroethyl)-4-(trifluoromethyl)benzene requires careful selection of starting materials to balance scalability with functional group tolerance. By utilizing borane-mediated reduction and Vilsmeier-Haack-catalyzed chlorination, chemists can establish a high-yielding, self-validating workflow that ensures the integrity of the sensitive trifluoromethyl group while delivering high-purity electrophilic building blocks.

Sources

Electronic effects of the trifluoromethyl group on an aromatic ring

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on an Aromatic Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] Its profound impact on the electronic properties of aromatic systems allows for the fine-tuning of molecular characteristics such as reactivity, acidity, metabolic stability, and lipophilicity.[3][4] This technical guide provides an in-depth analysis of the core electronic principles governing the CF₃ group's influence on an aromatic ring. We will explore its powerful inductive and hyperconjugative effects, quantify these effects using empirical parameters, detail experimental protocols for characterization, and discuss the downstream implications for drug design and development.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The electronic signature of the trifluoromethyl group is dominated by its potent electron-withdrawing nature. This arises from a combination of a strong inductive effect and subtle, but significant, hyperconjugation, rather than classical resonance structures.

The Inductive Effect (-I): A Dominant Force

The primary electronic influence of the CF₃ group is its powerful inductive electron withdrawal (-I effect).[5][6] This is a direct consequence of the three highly electronegative fluorine atoms, which polarize the C-F bonds and create a strong dipole moment.[7] This polarization pulls electron density away from the attached carbon atom, which in turn withdraws electron density from the aromatic ring through the sigma bond framework.[5][7] This effect reduces the electron density of the entire π-system, making the ring less reactive towards electrophiles, a phenomenon known as deactivation.[7][8]

Caption: Inductive withdrawal by the CF₃ group.

Hyperconjugation and Resonance

While the CF₃ group is a deactivator, it does not participate in electron withdrawal through traditional π-resonance in the way a nitro (-NO₂) group does. Instead, a secondary effect known as negative hyperconjugation contributes to its electron-withdrawing character.[9] In this model, electron density from the filled p-orbitals of the aromatic ring can be delocalized into the empty, low-lying C-F σ* (anti-bonding) orbitals.

This combination of a dominant -I effect and weak hyperconjugation deactivates all positions on the ring but has a particularly pronounced effect on the ortho and para positions. During electrophilic aromatic substitution, the cationic intermediates (Wheland intermediates) for ortho and para attack are significantly destabilized because the positive charge is placed adjacent to the already electron-deficient carbon bearing the CF₃ group.[7][10] The meta intermediate avoids this direct destabilization, making it the least unfavorable pathway.[7][11] Consequently, the trifluoromethyl group is a strong deactivator and an almost exclusive meta-director .[7][8][10]

Caption: Relative stability of substitution intermediates.

Quantitative Analysis of Electronic Effects

The electronic impact of the CF₃ group can be measured and compared using established physical organic chemistry principles.

Hammett Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of a substituent's electronic effect on the reactivity of an aromatic ring.[12] The substituent constant, sigma (σ), is key. A positive σ value indicates an electron-withdrawing group. The CF₃ group possesses large positive σ values, confirming its strong deactivating nature.[13]

Table 1: Comparative Hammett Substituent Constants (σ)

| Substituent | σ_meta (σm) | σ_para (σp) | Notes |

|---|---|---|---|

| -CF₃ | 0.43 [14] | 0.54 [14] | Strongly withdrawing |

| -NO₂ | 0.71 | 0.78 | Strongly withdrawing (Resonance + Inductive) |

| -CN | 0.56 | 0.66 | Strongly withdrawing (Resonance + Inductive) |

| -Cl | 0.37 | 0.23 | Withdrawing (Inductive), Donating (Resonance) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly donating (Inductive + Hyperconjugation) |

| -OCH₃ | 0.12 | -0.27 | Withdrawing (Inductive), Donating (Resonance) |

Data compiled from authoritative sources.[13][14]

Modulation of Acidity and Basicity (pKa)

The potent -I effect of the CF₃ group has a dramatic and predictable impact on the acidity and basicity of attached functional groups.

-

Increased Acidity: By withdrawing electron density, the CF₃ group stabilizes the conjugate base (e.g., carboxylate or phenoxide anion), thereby increasing the acidity (lowering the pKa) of benzoic acids and phenols.[5][9]

-

Reduced Basicity: Conversely, it destabilizes the conjugate acid of a base (e.g., anilinium cation) by pulling electron density away from the positively charged nitrogen, which decreases basicity (lowers the pKa of the conjugate acid).[9]

Table 2: Influence of the CF₃ Group on pKa Values in Water

| Parent Compound | pKa | Substituted Compound | pKa | ΔpKa |

|---|---|---|---|---|

| Benzoic Acid | 4.20[15] | 3-(Trifluoromethyl)benzoic acid | 3.79 (est.)[16] | -0.41 |

| Benzoic Acid | 4.20[15] | 4-(Trifluoromethyl)benzoic acid | 3.66 | -0.54 |

| Phenol | 9.95 | 3-(Trifluoromethyl)phenol | 9.08[17] | -0.87 |

| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 9.20 | -0.75 |

| Anilinium ion | 4.63 | 3-(Trifluoromethyl)anilinium ion | 3.51 | -1.12 |

| Anilinium ion | 4.63 | 4-(Trifluoromethyl)anilinium ion | 2.76 | -1.87 |

Data compiled from various sources. Note that exact pKa values can vary slightly with experimental conditions.[15][16][17]

Spectroscopic Signatures and Experimental Characterization

The unique electronic environment imparted by the CF₃ group leads to distinct spectroscopic signatures, which are invaluable for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for analyzing trifluoromethylated aromatics.[18]

-

¹⁹F NMR: The ¹⁹F nucleus is 100% abundant and highly sensitive. The chemical shift of the CF₃ group is extremely sensitive to its electronic environment, typically appearing as a singlet in a region far from most other fluorine signals, making it an excellent probe.[19][20]

-

¹H and ¹³C NMR: The electron-withdrawing effect deshields nearby protons and carbons, shifting their signals downfield. The magnitude of this shift and the C-F coupling constants provide structural confirmation.[18][21]

Experimental Protocol: Differentiating Trifluoromethylphenol Isomers by NMR

Objective: To distinguish between ortho-, meta-, and para-trifluoromethylphenol using ¹H and ¹⁹F NMR spectroscopy based on their unique chemical shifts resulting from the CF₃ group's positional electronic effects.[18]

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of each isomer (ortho-, meta-, para-trifluoromethylphenol) into separate, clean 5 mm NMR tubes.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to each tube.

-

Cap the tubes and gently vortex until the samples are fully dissolved.

-

-

Instrumentation:

-

Utilize a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of both ¹H and ¹⁹F detection.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer on the first sample.

-

Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Process the data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Repeat for the remaining two isomers.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F channel.

-

Acquire a ¹⁹F spectrum (proton-decoupled). A reference standard like CFCl₃ (0 ppm) or an external standard can be used.

-

Process the data similarly to the ¹H spectra.

-

Repeat for all isomers.

-

-

Data Analysis:

-

Compare the aromatic region of the ¹H spectra. Note the differences in chemical shifts and splitting patterns. The phenolic -OH proton will also show a position-dependent chemical shift.[18]

-

Compare the chemical shifts of the sharp singlets in the ¹⁹F spectra to identify each isomer.

-

Caption: Experimental workflow for NMR analysis.

Ramifications in Drug Design and Development

The electronic properties of the CF₃ group are strategically exploited by medicinal chemists to overcome common drug development hurdles.[4][22]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[23] Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block oxidative metabolism by enzymes like Cytochrome P450, significantly increasing a drug's half-life and bioavailability.[3][23]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[3][4][22]

-

Modulated Binding Affinity: The strong dipole and electron-withdrawing nature of the group can alter the electronics of a pharmacophore, potentially leading to stronger electrostatic or hydrogen bonding interactions with a biological target, thereby increasing potency.[3]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the improvement in metabolic stability when a metabolically weak C-H bond in a drug candidate is replaced by a C-CF₃ group.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions (e.g., 10 mM in DMSO) of the parent compound (Compound-H) and its trifluoromethylated analog (Compound-CF₃).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 50 mM NADPH solution in buffer. This is the enzyme cofactor.

-

-

Incubation:

-

In separate microcentrifuge tubes, pre-warm the diluted microsome solution to 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (Compound-H or Compound-CF₃) to a final concentration of 1 µM.

-

Immediately add the NADPH solution to start the metabolic process. A control incubation without NADPH should be run in parallel.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Analysis:

-

Vortex and centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Interpretation:

-

Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

-

Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Compare the t₁/₂ of Compound-H and Compound-CF₃ to determine the effect of trifluoromethylation on metabolic stability.

-

Caption: Workflow for microsomal stability assay.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group whose influence is deeply rooted in fundamental electronic principles. Its dominant inductive electron-withdrawing effect, coupled with its unique hyperconjugative properties, profoundly alters the reactivity, acidity, and spectroscopic behavior of aromatic systems.[7][9][24] This predictable modulation of molecular properties, particularly the enhancement of metabolic stability and lipophilicity, has solidified the CF₃ group's role as an indispensable tool in the rational design of modern pharmaceuticals and advanced materials.[9][22] A thorough understanding of the concepts outlined in this guide is essential for any scientist seeking to harness the full potential of this remarkable substituent.

References

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Mechanochemical Synthesis of Trifluoromethyl Arenes: Nanocellulose-Supported Deaminative Trifluoromethylation of Aromatic Amines. ACS Sustainable Chemistry & Engineering. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy. ResearchGate. [Link]

-

Solid-Phase Synthesis of Trifluoromethyl- arenes. Thieme. [Link]

-

Illustrated Glossary of Organic Chemistry - Inductive effect. UCLA Department of Chemistry & Biochemistry. [Link]

-

Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes. Chemical Communications (RSC Publishing). [Link]

-

Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG). UCLA Department of Chemistry & Biochemistry. [Link]

-

Radical Substituent Effects of α-Fluorine and α-Trifluoromethyl Groups. ACS Publications. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Filo. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC - NIH. [Link]

-

Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. PMC - NIH. [Link]

-

Selection of Hammett constant σ + values for selected functional... ResearchGate. [Link]

-

Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

-

Electrochemical, Spectroscopic, and DFT Study of C60(CF3)n Frontier Orbitals (n = 2−18): The Link between Double Bonds in Pentagons and Reduction Potentials. Journal of the American Chemical Society. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu. [Link]

-

(PDF) Reactions of CF3-enones with arenes under superelectrophilic activation: a pathway to trans-1,3-diaryl-1-CF3-indanes, new cannabinoid receptor ligands. ResearchGate. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis. [Link]

-

Electro-oxidative Deoxyfluorination of Arenes With NEt3·3HF. Scholars' Mine - MST.edu. [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG) [chem.ucla.edu]

- 7. vaia.com [vaia.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 11. youtube.com [youtube.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. azom.com [azom.com]

- 20. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. nbinno.com [nbinno.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Safety Guide on 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene

Section 1: Chemical Identity and Physicochemical Properties

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is an aromatic compound with a molecular formula of C₉H₈ClF₃ and a molecular weight of 208.61 g/mol .[1] While specific experimental data for this compound is limited, its structural components—a trifluoromethylbenzene core and a chloroethyl group—allow us to predict its properties. The trifluoromethyl group is known to increase lipophilicity, which suggests low solubility in water but good solubility in organic solvents.[2]

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 85289-89-0 | ChemScene[1] |

| Molecular Formula | C₉H₈ClF₃ | ChemScene[1] |

| Molecular Weight | 208.61 g/mol | ChemScene[1] |

| Appearance | Likely a colorless to pale yellow liquid | Based on analogs like 1-chloro-4-(trifluoromethyl)benzene[2][3] |

| Odor | Distinctive aromatic odor | Based on analogs like 1-chloro-4-(trifluoromethyl)benzene[2] |

| Solubility | Low in water; soluble in organic solvents | The trifluoromethyl group enhances lipophilicity[2] |

| Storage | Sealed in a dry place at 2-8°C | ChemScene[1] |

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of its structural analogs, 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is anticipated to be a hazardous chemical. The following GHS classification is inferred and should be treated as a conservative estimate.

-

Flammable Liquids: Category 3 or 4. Both (trifluoromethyl)benzene and 1-chloro-4-(trifluoromethyl)benzene are flammable liquids.[4][5]

-

Skin Corrosion/Irritation: Category 2. (2-Chloroethyl)benzene is a known skin irritant.[6][7]

-

Serious Eye Damage/Eye Irritation: Category 2A. (2-Chloroethyl)benzene causes serious eye irritation.[6][7]

-

Skin Sensitization: Category 1. 1-Chloro-4-(trifluoromethyl)benzene may cause an allergic skin reaction.[4][8]

-

Carcinogenicity: Category 2. 1-Chloro-4-(trifluoromethyl)benzene is suspected of causing cancer.[4][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. This is a common hazard for volatile aromatic compounds.[4]

-

Hazardous to the Aquatic Environment (Acute and Chronic): Harmful to aquatic life with long-lasting effects. This is characteristic of many chlorinated and fluorinated aromatic compounds.[6][8]

Hazard Pictograms (Predicted):

Signal Word (Predicted): Warning [8]

Hazard Statements (Predicted):

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H319: Causes serious eye irritation.[4]

-

H351: Suspected of causing cancer.[8]

-

H335: May cause respiratory irritation.[4]

-

H411: Toxic to aquatic life with long lasting effects.[5]

Section 3: Safe Handling and Storage

Given the predicted hazards, stringent safety protocols are necessary when handling this compound.

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[8]

-

Ensure safety showers and eyewash stations are readily accessible.

3.2 Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical. The following diagram illustrates the relationship between hazards and the corresponding protective equipment.

Caption: Step-by-step workflow for responding to an accidental release.

Section 5: Toxicological Information (Inferred)

The toxicological profile is inferred from structurally related compounds.

-

Acute Toxicity: Expected to have low acute oral, dermal, and inhalation toxicity, similar to 1-chloro-4-(trifluoromethyl)benzene which has an oral LD50 >5000 mg/kg in rats. However, high concentrations may cause narcotic effects such as drowsiness and dizziness. * Skin and Eye Irritation: The chloroethyl group suggests a high likelihood of skin and eye irritation, as seen with (2-chloroethyl)benzene. [6][7]* Sensitization: The trifluoromethylbenzene moiety suggests a potential for skin sensitization. [8]* Carcinogenicity: 1-Chloro-4-(trifluoromethyl)benzene is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Therefore, 1-(2-chloroethyl)-4-(trifluoromethyl)benzene should be handled as a suspected carcinogen.

-

Germ Cell Mutagenicity: Some safety data sheets for products containing 1-chloro-4-(trifluoromethyl)benzene list it as a substance that may cause genetic defects. [4]* Reproductive Toxicity: There is insufficient data to classify its reproductive toxicity.

Section 6: Stability and Reactivity

-

Reactivity: Not expected to be highly reactive under normal conditions.

-

Chemical Stability: Expected to be stable under recommended storage conditions. [4]* Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. [4]* Incompatible Materials: Strong oxidizing agents and strong bases. [6][7]* Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

Section 7: Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Do not allow the product to enter drains, sewers, or waterways, as it is harmful to aquatic life. [6][8]* Contaminated packaging should be treated as the product itself.

References

-

Safety Data Sheet for 4-Chlorobenzotrifluoride. Airgas. (2021). [Link]

-

Safety Data Sheet for a product containing 1-Chloro-4-(Trifluoromethyl)Benzene. Rust-Oleum. (2015). [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). [Link]

-

1-(2-Chloroethyl)-2-(trifluoromethyl)benzene. PubChem.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. echemi.com [echemi.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

Application Note & Protocol Guide: Friedel-Crafts Reactions on 4-(Trifluoromethyl)benzene Derivatives

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing Friedel-Crafts reactions with 4-(trifluoromethyl)benzene derivatives. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, imparting unique properties such as increased metabolic stability and lipophilicity. However, its strong electron-withdrawing nature significantly deactivates the aromatic ring, presenting considerable challenges for classical electrophilic aromatic substitution reactions like the Friedel-Crafts. This guide elucidates the mechanistic principles, offers field-proven strategies for catalyst and solvent selection, provides detailed step-by-step protocols for acylation, and outlines a robust troubleshooting framework to overcome common experimental hurdles.

Introduction: The Challenge and Opportunity

The Friedel-Crafts reaction, discovered in 1877, remains one of the most powerful tools in organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1] These reactions, broadly classified into alkylation and acylation, proceed via electrophilic aromatic substitution (EAS).[2][3] While highly effective for electron-rich or neutral aromatic systems, their application to electron-deficient rings is notoriously difficult.

The 4-(trifluoromethyl)benzene scaffold is of paramount importance in pharmaceutical development. The -CF3 group can enhance drug efficacy by blocking metabolic pathways, increasing binding affinity, and improving bioavailability. However, this same group is strongly electron-withdrawing, which deactivates the aromatic ring and makes it a poor nucleophile for the EAS mechanism central to the Friedel-Crafts reaction.[4][5][6] Consequently, standard protocols often fail, resulting in low or no yield.[6] This guide provides the necessary insights and methodologies to successfully functionalize these challenging yet valuable substrates.

Mechanistic Considerations: Taming the Deactivated Ring

The success of a Friedel-Crafts reaction on a deactivated substrate hinges on understanding the underlying mechanism and the influence of the -CF3 group.

2.1. The Role of the Electron-Withdrawing Group

The -CF3 group deactivates the benzene ring towards electrophilic attack through a powerful inductive effect (-I). This effect withdraws electron density from the π-system, reducing its nucleophilicity and slowing the rate of reaction.[5] Unlike many deactivating groups, the -CF3 group directs incoming electrophiles to the meta position. This is because the resonance structures for ortho and para attack place the positive charge of the arenium ion intermediate directly adjacent to the positively polarized carbon of the -CF3 group, a highly destabilizing arrangement. The meta attack avoids this unfavorable interaction.

2.2. Generating a Potent Electrophile

Given the poor nucleophilicity of the substrate, the reaction's success depends on generating a highly reactive electrophile.

-

Acylation: In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion. It is formed by the reaction of an acyl halide or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[2][7] The stability of the acylium ion prevents the carbocation rearrangements that often plague alkylation reactions.[1]

-

Alkylation: In Friedel-Crafts alkylation, the electrophile is a carbocation (or a carbocation-like complex) generated from an alkyl halide and a Lewis acid.[2][8] This pathway is particularly challenging with deactivated rings and is prone to rearrangements to form more stable carbocations.[9][10]

Caption: Mechanism of Friedel-Crafts acylation on a trifluoromethyl-substituted ring.

Optimizing Key Experimental Parameters

Careful selection of the catalyst, solvent, and reaction conditions is critical for driving the reaction to completion.

3.1. Catalyst Selection

Due to the deactivated nature of the ring, a powerful catalyst system is non-negotiable.

| Catalyst | Type | Typical Loading (Acylation) | Key Considerations & Limitations |

| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | ≥1.0 equivalent | The industry standard. Must be anhydrous. Forms a complex with the product ketone, necessitating stoichiometric amounts.[1][6][11] |

| Iron(III) Chloride (FeCl₃) | Strong Lewis Acid | ≥1.0 equivalent | A common alternative to AlCl₃, also requires stoichiometric loading and anhydrous conditions.[2] |

| Trifluoromethanesulfonic Acid (TfOH) | Brønsted Superacid | Catalytic to Stoichiometric | Extremely powerful proton source that can activate acylating agents. Can be used catalytically in some systems, especially with rare earth triflates.[12] |

| Rare Earth Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Lewis Acids | Catalytic | Water-tolerant Lewis acids, but may lack the required activity for heavily deactivated substrates unless paired with a co-catalyst like TfOH.[12] |

3.2. Solvent Selection

The choice of solvent is crucial for both solubilizing the reagents and ensuring catalyst activity.

-

Dichloromethane (DCM): A common solvent for Friedel-Crafts reactions, but its low boiling point may limit the achievable reaction temperature.[13]

-

1,2-Dichloroethane (DCE): Higher boiling point than DCM, allowing for more thermal energy input.

-

Nitrobenzene: A classic solvent for reactions requiring high temperatures, as it can solubilize the AlCl₃ catalyst complex.[14] However, it is toxic and can be difficult to remove.

-

Carbon Disulfide (CS₂): Another traditional solvent, but it is highly flammable and toxic.

-

Solvent-Free: In some cases, running the reaction neat (solvent-free) at elevated temperatures can be effective.[12]

Crucial Note: All solvents and glassware must be rigorously dried. Lewis acids like AlCl₃ are extremely sensitive to moisture and will be rapidly deactivated by water.[6][11]

Detailed Experimental Protocols

The following protocols provide a validated starting point for laboratory execution.

4.1. Protocol 1: Friedel-Crafts Acylation of 4-(Trifluoromethyl)bromobenzene

This protocol details the acylation of a representative deactivated substrate. The bromine atom provides an additional deactivating effect but also serves as a useful synthetic handle for subsequent cross-coupling reactions.

Objective: Synthesize 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one.

Materials:

-

4-(Trifluoromethyl)bromobenzene

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a dry nitrogen or argon atmosphere.

-